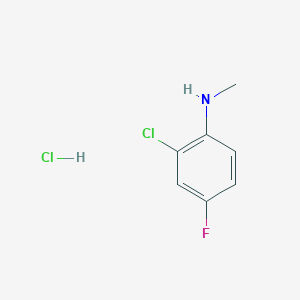
2-Chloro-4-fluoro-N-methylaniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-4-fluoro-N-methylaniline;hydrochloride” is a chemical compound that is a derivative of aniline . It is used in the preparation of various pharmaceutical compounds . It is also used to produce 1-methyl-2-thioacetylpyrrole in the presence of reagent Lawesson’s reagent and solvent tetrahydrofuran .
Synthesis Analysis
The synthesis of “2-Chloro-4-fluoro-N-methylaniline;hydrochloride” involves the use of 2-Fluoroaniline and Dimethyl carbonate . It is also used in the preparation of 6-chloro-5-fluoroindole via the Leimgruber-Batcho reaction .Molecular Structure Analysis
The molecular formula of “2-Chloro-4-fluoro-N-methylaniline;hydrochloride” is CHClFN . The structure of this compound is also available as a 2D Mol file .Chemical Reactions Analysis
“2-Chloro-4-fluoro-N-methylaniline;hydrochloride” is used in the preparation of 6-chloro-5-fluoroindole via the Leimgruber-Batcho reaction . It is also used in the preparation of an (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-fluoro-N-methylaniline;hydrochloride” include a molecular weight of 196.05 . It is a powder that should be stored under inert gas . The compound has a refractive index of n20/D 1.5320 and a boiling point of 79 °C/11 mmHg .Aplicaciones Científicas De Investigación
Microsomal Metabolism in Rats : Research has shown that rat liver microsomes metabolize 2-Chloro-4-methylaniline derivatives, including 2-Chloro-4-fluoro-N-methylaniline, producing several metabolites. These metabolites include benzyl alcohols, benzaldehydes, hydroxylamines, nitroso derivatives, and secondary amines. The study also found that the halogen substituent influences the rate of microsomal metabolism (Boeren et al., 1992).
Crystallography and Molecular Interactions : Another study focused on the crystal structure of chlorinated methylanilines, including derivatives of 2-Chloro-4-fluoro-N-methylaniline. The crystal structure was analyzed, revealing insights into hydrogen-bonding and π–π stacking interactions, which are critical for understanding the molecular interactions of these compounds (Mayes et al., 2008).
Nucleophilic Displacement Reactions : Research on the kinetics of nucleophilic displacement reactions involving substituted α-halogenopyridines with N-methylaniline, including 2-Chloro-4-fluoro-N-methylaniline, has been conducted. This study provides insights into the reactivity and mechanisms of these chemical reactions, which are fundamental in synthetic chemistry (Brewis et al., 1974).
Carcinogenicity and Metabolism : A study on 4-chloro-2-methylaniline, closely related to 2-Chloro-4-fluoro-N-methylaniline, investigated its carcinogenic properties and metabolism. The compound showed extensive binding to liver macromolecules, and the study identified metabolites that could be critical in understanding its carcinogenic mechanism (Hill et al., 1979).
Spectroscopic Analysis and Molecular Structure : Fourier transform infrared and FT-Raman spectral analysis of chloro-methylanilines, including 2-Chloro-4-fluoro-N-methylaniline derivatives, have been carried out. These analyses provide detailed insights into the vibrational modes and molecular structure of these compounds, contributing to a better understanding of their chemical properties (Arjunan et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-4-fluoro-N-methylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4,10H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKNRIUPZQPQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-N-methylaniline;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2815715.png)

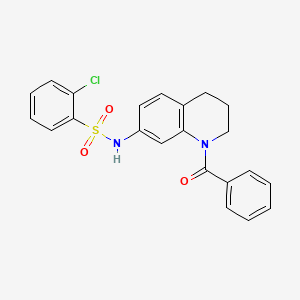

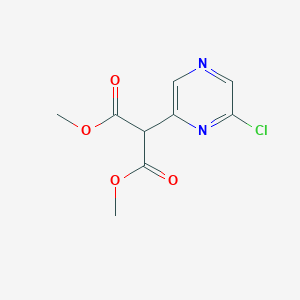
![3-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)piperidine-1-carboxamide](/img/structure/B2815723.png)
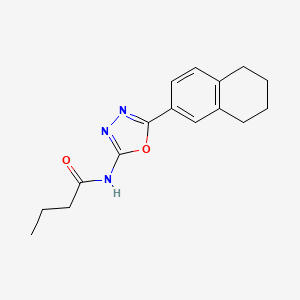

![1,2-diamino-N-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2815731.png)
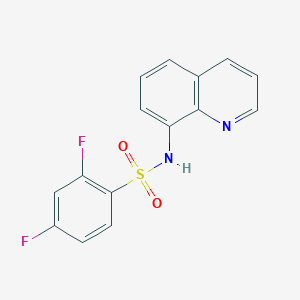
![3-benzyl-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2815735.png)
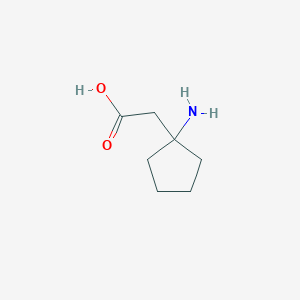

![Methyl 2'-amino-1-ethyl-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2815738.png)